molecular formula C8H6N2O2 B1391918 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile CAS No. 1246088-54-9

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile

Cat. No.: B1391918
CAS No.: 1246088-54-9
M. Wt: 162.15 g/mol
InChI Key: XBICHAOWCZYJQF-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile (CAS: 1246088-54-9) is a bicyclic heterocyclic compound featuring a fused pyridine-dioxane ring system. The nitrile group at the 8-position enhances its utility as a precursor in medicinal chemistry and materials science. Its molecular formula is C₈H₆N₂O₂, with a molecular weight of 178.15 g/mol (calculated). This compound’s reactivity is driven by the electron-withdrawing nitrile group, making it amenable to nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-6-1-2-10-8-7(6)11-3-4-12-8/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBICHAOWCZYJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678386
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-54-9
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

  • Chemical Formula : C8_8H6_6N2_2O2_2
  • Molecular Weight : 162.15 g/mol
  • CAS Number : 1246088-54-9
  • Appearance : Solid powder
PropertyValue
Molecular FormulaC8_8H6_6N2_2O2_2
Molecular Weight162.15 g/mol
CAS Number1246088-54-9
Storage ConditionsRoom temperature

Antitumor Activity

Research indicates that derivatives of the dioxino-pyridine structure exhibit significant antitumor properties. For instance, compounds related to this structure have shown potent inhibition of cancer cell proliferation in various in vitro studies. The IC50_{50} values for some derivatives have been reported in the nanomolar range, suggesting high potency against specific cancer cell lines.

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit key kinases involved in tumor growth and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Cytotoxicity Profile

The cytotoxicity of this compound has been evaluated against various normal and cancer cell lines. The median cytotoxic concentration (CC50_{50}) against normal cells is significantly higher than against tumor cells, indicating a favorable safety profile.

Study 1: In Vitro Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer efficacy of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine derivatives on A549 lung cancer cells. The results showed an IC50_{50} value of approximately 10 nM for one derivative compared to standard chemotherapeutics like erlotinib and gefitinib.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of dioxino-pyridine compounds highlighted that modifications at the carbonitrile position can enhance biological activity. Compounds with electron-withdrawing groups at specific positions exhibited improved potency against tumor cells while maintaining low toxicity towards normal cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogues, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile 8-CN C₈H₆N₂O₂ 178.15 Precursor for pharmaceuticals, agrochemicals
7-Chloro-8-carbonitrile (CAS: 1305325-27-2) 7-Cl, 8-CN C₈H₅ClN₂O₂ 196.59 Enhanced electrophilicity for cross-coupling
7-Bromo-8-carboxylic acid (CAS: 1299607-64-9) 7-Br, 8-COOH C₈H₆BrNO₄ 260.04 Intermediate in drug synthesis
8-Methanol (CAS: 1346447-14-0) 8-CH₂OH C₈H₈ClNO₃ 215.59 Potential biological activity
8-Methyl (CAS: 1305324-82-6) 8-CH₃ C₈H₈ClNO₂ 185.61 Boiling point: 279°C (predicted); pKa: 3.41
8-Boronic acid pinacol ester 8-Bpin C₁₃H₁₅BNO₄ 275.08 Suzuki-Miyaura cross-coupling reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile

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